Relative Retention Time (RRT) Distinguishes Impurity C from All Other Benzathine Benzylpenicillin Impurities
In the official BP/EP liquid‑chromatographic method for benzathine benzylpenicillin, Benzylpenicilloic Acid Benzathide (Impurity C) exhibits an RRT of approximately 1.75 relative to benzylpenicillin (≈ 7 min). This value is substantially later than the nearest neighbouring impurity, Impurity I (RRT ≈ 1.42), and far exceeds the RRTs of Impurity A (0.18), Benzathine (0.30), Impurity D (0.36), Impurity G (0.38), Impurity J (0.44), Impurity E (0.51/0.60), Impurity B (0.69), Impurity F (0.84/0.88), and Impurity H (1.22) [1]. The large chromatographic gap between Impurity C and preceding peaks facilitates unambiguous peak identification and integration, reducing co‑elution risk.
| Evidence Dimension | Relative Retention Time (HPLC) |
|---|---|
| Target Compound Data | RRT ≈ 1.75 (Benzylpenicilloic Acid Benzathide / Impurity C) |
| Comparator Or Baseline | Impurity I RRT ≈ 1.42 (second‑latest); Impurity A RRT ≈ 0.18 (earliest); Impurity H RRT ≈ 1.22; Benzathine RRT ≈ 0.30 |
| Quantified Difference | RRT difference of +0.33 vs. nearest impurity (Impurity I); +0.53 vs. next resolved peak (Impurity H) |
| Conditions | BP/EP HPLC method: end‑capped ODS column; mobile phase A = phosphate buffer pH 3.3, mobile phase B = methanol/water; gradient elution; detection at 220 nm; flow rate 1.5 mL/min |
Why This Matters
The exceptional RRT separation ensures that Impurity C can be quantified without interference, making its certified reference standard indispensable for system suitability tests and accurate impurity profiling in regulatory QC laboratories.
- [1] British Pharmacopoeia 2025. Benzathine Benzylpenicillin Tetrahydrate – Related Substances: Relative Retention Table. View Source
